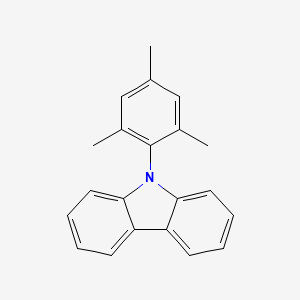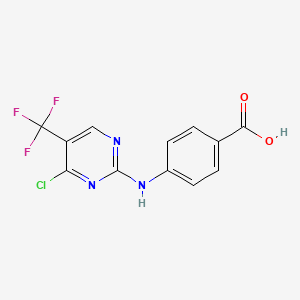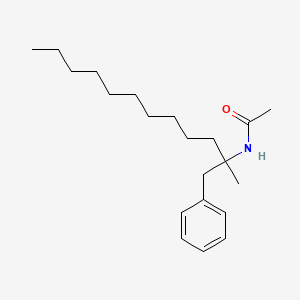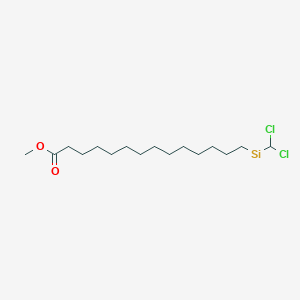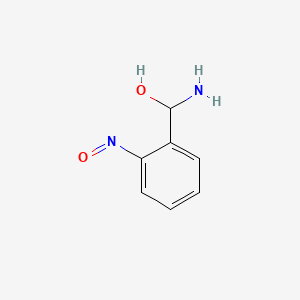
Amino(2-nitrosophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amino(2-nitrosophenyl)methanol is an organic compound characterized by the presence of an amino group, a nitroso group, and a hydroxyl group attached to a benzene ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Amino(2-nitrosophenyl)methanol typically involves the nitration of aniline derivatives followed by reduction and subsequent functional group transformations. One common method includes the nitration of 2-nitroaniline to form 2-nitro-5-nitrosoaniline, which is then reduced to 2-amino-5-nitrosoaniline.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Análisis De Reacciones Químicas
Types of Reactions: Amino(2-nitrosophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens (F, Cl, Br, I) and nucleophiles (amines) are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted anilines, nitroso compounds, and hydroxylated derivatives.
Aplicaciones Científicas De Investigación
Amino(2-nitrosophenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as an intermediate in the production of dyes and pigments.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its ability to disrupt bacterial communication.
Mecanismo De Acción
The mechanism by which Amino(2-nitrosophenyl)methanol exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of bacterial quorum sensing, it binds to the enzyme PqsD, disrupting the biosynthesis of signal molecules essential for bacterial communication . This inhibition leads to a reduction in biofilm formation and virulence factor production, making it a promising candidate for antimicrobial therapies.
Comparación Con Compuestos Similares
2-Nitrophenylmethanol: Shares a similar structure but lacks the amino group.
2-Amino-5-nitrophenylmethanol: Similar but with different substitution patterns.
2-Nitroaniline: Lacks the hydroxyl group but shares the nitro and amino functionalities.
Uniqueness: Amino(2-nitrosophenyl)methanol is unique due to the presence of both nitroso and hydroxyl groups, which confer distinct reactivity and potential biological activity
Propiedades
Número CAS |
639030-10-7 |
|---|---|
Fórmula molecular |
C7H8N2O2 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
amino-(2-nitrosophenyl)methanol |
InChI |
InChI=1S/C7H8N2O2/c8-7(10)5-3-1-2-4-6(5)9-11/h1-4,7,10H,8H2 |
Clave InChI |
OVRUCIHLTNBACQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(N)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibenzyl [(4-ethenylphenyl)methyl]phosphonate](/img/structure/B12587243.png)

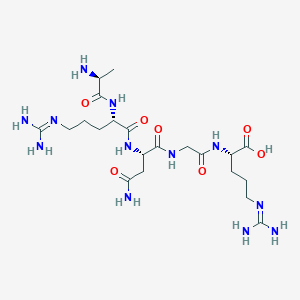
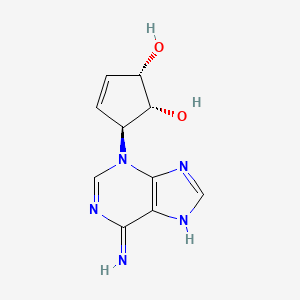
![3-[3,4-Bis(decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12587286.png)
![5-chloro-13-(4-chlorophenyl)-16-thia-2,9,11,14-tetrazatetracyclo[8.6.0.03,8.011,15]hexadeca-1,3(8),4,6,9,12,14-heptaene](/img/structure/B12587302.png)
![2-[(2S)-1-([1,1'-Biphenyl]-2-yl)propan-2-yl]-4,5-dihydro-1H-imidazole](/img/structure/B12587303.png)
![5-Chloro-N-[5-chloro-2-(2-phenylbutoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12587313.png)
![2-Benzothiazolamine, N-[(3-chlorophenyl)methylene]-6-fluoro-](/img/structure/B12587315.png)
